molecular formula C8H7IO2Zn B6315786 3-(Methoxycarbonyl)phenylzinc iodide CAS No. 148651-38-1

3-(Methoxycarbonyl)phenylzinc iodide

Cat. No.: B6315786
CAS No.: 148651-38-1
M. Wt: 327.4 g/mol
InChI Key: PJBPWBMXKPJWNB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methoxycarbonyl)phenylzinc iodide can be synthesized through the reaction of 3-bromomethyl benzoate with zinc powder in the presence of iodine . The reaction is typically carried out in an anhydrous solvent such as THF under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The reaction conditions are optimized for yield and purity, and the product is often purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)phenylzinc iodide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . It can also participate in other types of reactions, including nucleophilic substitution and addition reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

3-(Methoxycarbonyl)phenylzinc iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)phenylzinc iodide in cross-coupling reactions involves the formation of a carbon-zinc bond, which acts as a nucleophile. This nucleophile reacts with an electrophilic partner (such as a boronic acid in Suzuki-Miyaura coupling) in the presence of a palladium catalyst. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired product .

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc iodide
  • 4-(Methoxycarbonyl)phenylzinc iodide
  • 2-(Methoxycarbonyl)phenylzinc iodide

Comparison

3-(Methoxycarbonyl)phenylzinc iodide is unique due to the position of the methoxycarbonyl group on the phenyl ring. This positional isomerism can influence the reactivity and selectivity of the compound in various reactions. Compared to phenylzinc iodide, the presence of the methoxycarbonyl group provides additional functionalization, which can be advantageous in multi-step synthesis .

Properties

IUPAC Name

iodozinc(1+);methyl benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O2.HI.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBPWBMXKPJWNB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C[C-]=C1.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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